molecular formula C18H16O8 B11054602 [3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone

[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone

Cat. No.: B11054602
M. Wt: 360.3 g/mol
InChI Key: ADUGDSIHXNPKIL-UHFFFAOYSA-N
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an oxirane ring, and a hydroperoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or other peroxides under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]-(4-hydroperoxyphenyl)methanone

InChI

InChI=1S/C18H16O8/c1-21-12-7-11(14(22-2)18-16(12)23-8-24-18)15-17(25-15)13(19)9-3-5-10(26-20)6-4-9/h3-7,15,17,20H,8H2,1-2H3

InChI Key

ADUGDSIHXNPKIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(O3)C(=O)C4=CC=C(C=C4)OO)OC)OCO2

Origin of Product

United States

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